molecular formula C17H21FN6O B12227203 4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12227203
M. Wt: 344.4 g/mol
InChI Key: MNYBERRXPTWVDG-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex heterocyclic compound that features a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves multiple steps, starting with the preparation of the pyrimidine core. The fluorination of pyrimidine derivatives can be achieved using reagents such as sodium methoxide and 10% palladium on carbon (Pd/C) in the presence of ammonium formate

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the fluorination step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This complexity may confer unique biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C17H21FN6O

Molecular Weight

344.4 g/mol

IUPAC Name

2-(6-ethyl-5-fluoropyrimidin-4-yl)-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C17H21FN6O/c1-3-13-15(18)16(21-10-20-13)23-6-11-8-24(9-12(11)7-23)17-19-5-4-14(22-17)25-2/h4-5,10-12H,3,6-9H2,1-2H3

InChI Key

MNYBERRXPTWVDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=CC(=N4)OC)F

Origin of Product

United States

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